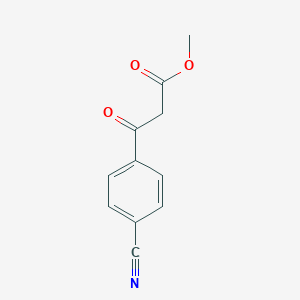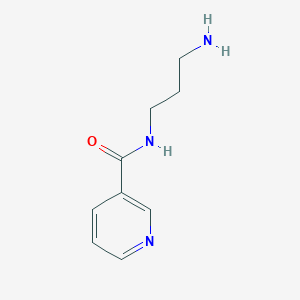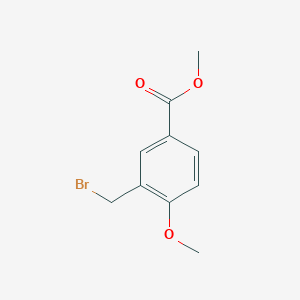
3-(溴甲基)-4-甲氧基苯甲酸甲酯
描述
Methyl 3-(bromomethyl)-4-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, featuring a bromomethyl group and a methoxy group attached to the benzene ring
科学研究应用
Methyl 3-(bromomethyl)-4-methoxybenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can interact with biological systems, aiding in the study of biochemical pathways and drug development.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
Mode of Action
The compound is known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the bromomethyl group on the benzoate can act as an electrophile, reacting with nucleophiles in the system . This can lead to the formation of new carbon-carbon bonds, which is a key step in many organic synthesis processes .
Pharmacokinetics
Similar compounds have been shown to have high gi absorption , suggesting that this compound may also have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-(bromomethyl)-4-methoxybenzoate. For instance, the compound is known to be stable under normal conditions . Factors such as temperature, ph, and the presence of other reactive species could potentially affect its reactivity and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate typically involves the bromination of methyl 4-methoxybenzoate. The process begins with the esterification of 4-methoxybenzoic acid to form methyl 4-methoxybenzoate. This intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of Methyl 3-(bromomethyl)-4-methoxybenzoate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient bromination.
化学反应分析
Types of Reactions: Methyl 3-(bromomethyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
相似化合物的比较
Methyl 4-bromobenzoate: Lacks the methoxy group, resulting in different reactivity and applications.
Methyl 3-methyl-4-methoxybenzoate: Substitution of the bromomethyl group with a methyl group alters its reactivity towards nucleophiles.
Methyl 3-(chloromethyl)-4-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: Methyl 3-(bromomethyl)-4-methoxybenzoate is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and versatility in organic synthesis. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions, while the methoxy group can influence the electronic properties and stability of the molecule.
属性
IUPAC Name |
methyl 3-(bromomethyl)-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGRAYHFYULRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631105 | |
| Record name | Methyl 3-(bromomethyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142031-88-7 | |
| Record name | Methyl 3-(bromomethyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
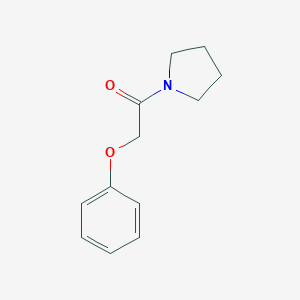

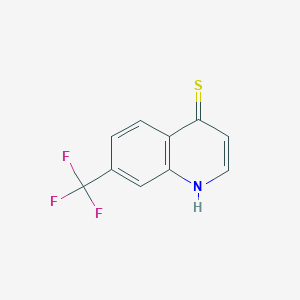
![2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole](/img/structure/B181375.png)
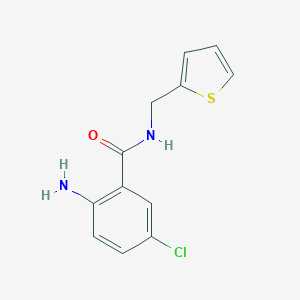
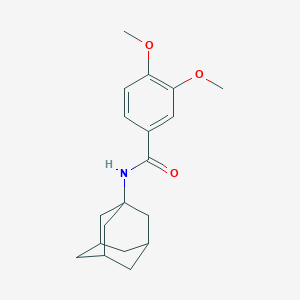
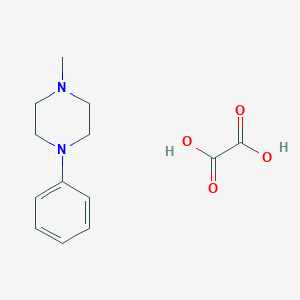

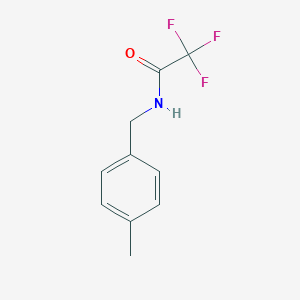
![n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B181386.png)
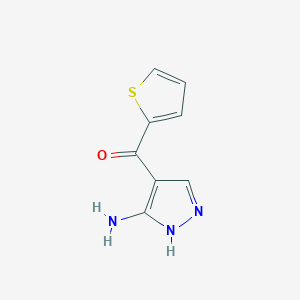
![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)
